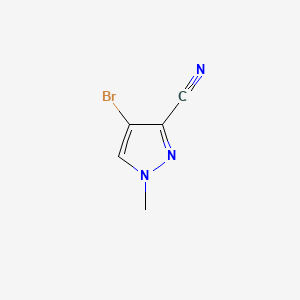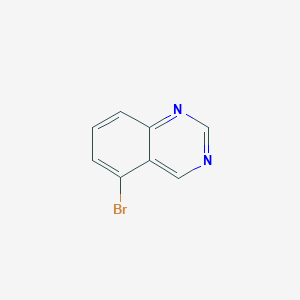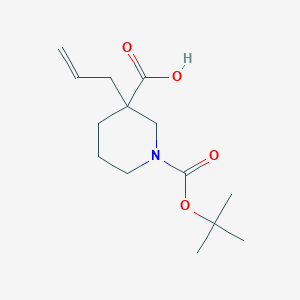
4-bromo-1-methyl-1H-pyrazole-3-carbonitrile
Descripción general
Descripción
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile is a pyrazole derivative . It is used as a pharmaceutical intermediate . Benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
Synthesis Analysis
This compound is used as a pharmaceutical intermediate . It is reported to react with titanium tetrachloride to afford binary adducts .Molecular Structure Analysis
The molecular formula of this compound is C5H4BrN3 . The InChI Key is NTTLCOOFUGHMJS-UHFFFAOYSA-N . The SMILES string is CN1C=C (Br)C (=N1)C#N .Chemical Reactions Analysis
4-Bromopyrazole may be used in the preparation of 4-bromo-1- (2-chloroethyl)-1H-pyrazole . It may be used as starting material in the synthesis of 1,4′-bipyrazoles .Physical And Chemical Properties Analysis
The compound appears as white crystals or powder . It has a melting point between 102.0-110.0°C . It is sparingly soluble in water (0.26 g/L at 25°C) .Aplicaciones Científicas De Investigación
Spectral Response Analysis
A study on a closely related compound, a biologically significant pyrazoline derivative, examined the spectral responses of its geometrical isomers. This research indicated the potential of using such compounds, including 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile, in understanding the behavior of different isomers in various mediums (Mati et al., 2012).
Synthetic Applications
Research has indicated that derivatives of pyrazole-4-carbonitriles, which includes the 4-bromo-1-methyl variant, can be synthesized through various methods. These synthetic pathways offer routes to novel compounds that may have significant biological properties (Mcfadden & Huppatz, 1991).
Development of Heterocyclic Compounds
Pyrazole-5-carbonitriles, such as this compound, are utilized as building blocks in the synthesis of biologically important heterocyclic compounds. Recent advances in their synthesis offer new avenues for the development of these compounds (Patel, 2017).
Corrosion Inhibition
A study on pyranopyrazole derivatives, closely related to this compound, demonstrated their potential as corrosion inhibitors. This highlights the possible application of similar compounds in protecting metals against corrosion (Yadav et al., 2016).
Anticancer Properties
Research involving derivatives of 1,3,4-trisubstituted pyrazoles, which include this compound, showed significant in-vitro anti-cancer activity against various human cancer cell lines. This indicates the potential therapeutic applications of such compounds (Srour et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of the compound 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile is the A1 adenosine receptor . The A1 adenosine receptor plays a crucial role in inhibiting adenylyl cyclase, inducing a decrease in cyclic adenosine monophosphate (cAMP) levels .
Mode of Action
This compound acts as an allosteric enhancer of agonist activity at the A1 adenosine receptor . This means that the compound binds to a site on the receptor different from the active site, enhancing the receptor’s response to its agonist .
Biochemical Pathways
The interaction of this compound with the A1 adenosine receptor affects the adenosine signaling pathway . This pathway plays a key role in many physiological processes, including neurotransmission and inflammation
Pharmacokinetics
It is sparingly soluble in water (026 g/L at 25°C), which may affect its absorption, distribution, metabolism, and excretion (ADME) properties . These properties, in turn, impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its enhancement of agonist activity at the A1 adenosine receptor . This can lead to a decrease in cAMP levels, potentially affecting various cellular processes regulated by this second messenger .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, dry place and proper ventilation is required . It is also incompatible with oxidizing agents . These factors can affect the stability of the compound and potentially its efficacy.
Safety and Hazards
Direcciones Futuras
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile is used as a pharmaceutical intermediate . It is part of the synthesis of benzoylthiophenes, which are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor . This suggests potential future directions in the development of pharmaceuticals that target the A1 adenosine receptor.
Propiedades
IUPAC Name |
4-bromo-1-methylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3/c1-9-3-4(6)5(2-7)8-9/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTLCOOFUGHMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670720 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287922-71-8 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)












